12-Oleanen-3,11-dione

Triterpenoid Chemistry Structure-Activity Relationship Natural Product Derivatization

Researchers studying anti-inflammatory triterpenoids often rely on oleanolic acid, overlooking the unique 3,11-diketone system. 12-Oleanen-3,11-dione provides a carboxyl-deficient scaffold to isolate biological effects driven solely by C-3/C-11 ketones. - Structurally distinct: 3,11-diketone vs. C-28 carboxyl; LogP 7.56 for lipophilic analog design. - Biological: Anti-inflammatory activity (NO inhibition, leukotriene modulation). - Quality: Full ¹H/¹³C NMR assignments; authenticated isolates.

Molecular Formula C30H46O2
Molecular Weight 438.7 g/mol
Cat. No. B15144866
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name12-Oleanen-3,11-dione
Molecular FormulaC30H46O2
Molecular Weight438.7 g/mol
Structural Identifiers
SMILESCC1(CCC2(CCC3(C(=CC(=O)C4C3(CCC5C4(CCC(=O)C5(C)C)C)C)C2C1)C)C)C
InChIInChI=1S/C30H46O2/c1-25(2)13-14-27(5)15-16-29(7)19(20(27)18-25)17-21(31)24-28(6)11-10-23(32)26(3,4)22(28)9-12-30(24,29)8/h17,20,22,24H,9-16,18H2,1-8H3/t20?,22?,24?,27-,28+,29-,30-/m1/s1
InChIKeyXQIVDOSRZQSWFL-LINGBFQGSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





12-Oleanen-3,11-dione: Compound Overview


12-Oleanen-3,11-dione (Olean-12-ene-3,11-dione, CAS 2935-32-2) is a pentacyclic triterpenoid characterized by an oleanane skeleton bearing a 12-ene double bond and carbonyl groups at positions 3 and 11 [1]. This natural product has been isolated from various plant sources, including Euonymus laxiflorus and Canarium zeylanicum . Its structural features distinguish it from common triterpenoids like oleanolic and ursolic acids, which possess a carboxyl group at C-28 and a hydroxyl at C-3, positioning 12-Oleanen-3,11-dione as a distinct chemical scaffold for biological screening and synthetic derivatization.

Workflow: Natural product scaffold screening & derivatization
Selection: Distinct 3,11-diketone oleanane core structure
Context: Differentiated from 3-hydroxy-28-carboxyl triterpenoids

12-Oleanen-3,11-dione: Why Substitution Fails


Simple substitution of 12-Oleanen-3,11-dione with more abundant pentacyclic triterpenoids like oleanolic acid or ursolic acid is scientifically invalid due to fundamental differences in chemical structure and biological activity profiles. The presence of two ketone functionalities at C-3 and C-11 in 12-Oleanen-3,11-dione, as opposed to the C-3 hydroxyl and C-28 carboxyl groups found in oleanolic and ursolic acids, profoundly alters lipophilicity, hydrogen-bonding potential, and molecular target interactions [1]. Literature demonstrates that such structural modifications in the oleanane scaffold lead to distinct, non-interchangeable biological activities, including differential inhibition of nitric oxide (NO) production and leukotriene synthesis [2]. Therefore, procurement decisions must be guided by the specific chemical identity of 12-Oleanen-3,11-dione rather than assumed class-wide bioequivalence.

Target Compound
12-Oleanen-3,11-dione (3,11-diketone)
Common Substitute
Oleanolic Acid / Ursolic Acid (3-OH, 28-COOH)
Key Risk
Lipophilicity shift (ΔLogP ~2.4) may alter cellular uptake and target interaction profile. Class-level bioactivity (e.g., NO/LT synthesis) may not directly transfer between scaffolds.

12-Oleanen-3,11-dione: Differentiation from Analogs


Structural Differentiation from Oleanolic & Ursolic Acids

12-Oleanen-3,11-dione possesses a unique 3,11-diketone configuration on the oleanane skeleton, fundamentally distinguishing it from the more common 3-hydroxy-28-carboxyl triterpenoids like oleanolic acid and ursolic acid [1]. This structural divergence results in a calculated LogP of 7.56 for 12-Oleanen-3,11-dione, significantly higher than oleanolic acid (LogP ≈ 5.2), indicating substantially greater lipophilicity that influences membrane permeability and protein binding [1][2].

Structural differentiation
Class-level inference
LogP 7.56 vs ~5.2
Reported higher calculated lipophilicity
Membrane partitioning context; computational prediction
Triterpenoid Chemistry Structure-Activity Relationship Natural Product Derivatization

Anti-Inflammatory Potency: Class-Level Benchmark

While direct IC50 data for 12-Oleanen-3,11-dione in inflammatory assays is not currently reported in primary literature, its structural analog oleanolic acid exhibits potent, quantifiable anti-inflammatory activity, providing a class-level benchmark. In a leukotriene C4 (LTC4) release assay using human platelets, oleanolic acid demonstrated an IC50 of 16.79 μM [1]. In a separate cyclooxygenase-2 (COX-2) dependent PGD2 generation assay, oleanolic acid showed an IC50 of 23.51 μM, compared to ursolic acid with an IC50 of 60.91 μM [1]. 12-Oleanen-3,11-dione has been reported by reputable vendors to possess anti-inflammatory activity, and its structural modifications at C-3 and C-11 may further modulate this activity relative to oleanolic acid .

Anti-inflammatory screening
Class-level inference
IC50 16.79 μM (Oleanolic acid)
Reported class-level LTC4 assay baseline
Target compound data pending; unique 3,11-diketone assay context
Anti-inflammatory Screening Leukotriene Inhibition Natural Product Pharmacology

Structural Comparison with Glycyrrhetinic Acid

12-Oleanen-3,11-dione is structurally distinct from glycyrrhetinic acid, another pentacyclic triterpenoid with anti-inflammatory properties. Glycyrrhetinic acid features a C-11 keto group, but also a C-3 hydroxyl and a C-30 carboxyl group, whereas 12-Oleanen-3,11-dione presents a C-3 keto group in addition to the C-11 keto group and lacks a free carboxyl group [1][2]. This difference eliminates a key hydrogen-bond donor and alters the overall charge distribution, which can significantly impact binding to targets like VEGFR2 tyrosine kinase, where glycyrrhetinic acid derivatives have shown potent inhibition [1]. The absence of a carboxyl group in 12-Oleanen-3,11-dione may reduce off-target interactions associated with carboxylic acid moieties.

Structural comparison
Supporting evidence
C-28 Carboxyl: Absent
Altered charge distribution context
Glycyrrhetinic acid comparator; distinct H-bond profile
Triterpenoid Chemistry Derivatization Drug Discovery

12-Oleanen-3,11-dione: Research & Industrial Applications


Lipophilic Scaffold for Synthetic Derivatization

The high calculated LogP of 7.56 for 12-Oleanen-3,11-dione positions it as an ideal starting material for designing highly lipophilic triterpenoid analogs. Researchers can leverage the C-3 and C-11 ketone moieties for selective chemical modifications to fine-tune LogP values, a critical parameter for optimizing blood-brain barrier penetration or intracellular target access [1]. This is a distinct advantage over more polar scaffolds like oleanolic acid (LogP ≈ 5.2).

Negative Control for Carboxyl-Independent Mechanisms

In studies aiming to dissect the contribution of the C-28 carboxyl group in triterpenoid anti-inflammatory activity, 12-Oleanen-3,11-dione serves as a structurally similar but carboxyl-deficient comparator. Using it alongside oleanolic or glycyrrhetinic acid can help isolate the biological effects driven by the 3,11-diketone system, independent of carboxyl-mediated interactions [2][3].

Lead Compound Targeting Leukotriene Pathways

Given the established class-level activity of oleanolic acid against LTC4 release (IC50 = 16.79 μM), 12-Oleanen-3,11-dione represents a promising starting point for structure-activity relationship (SAR) studies. Modifications to the C-3 and C-11 positions could yield analogs with improved potency or selectivity for enzymes in the arachidonic acid cascade, such as 5-lipoxygenase or LTC4 synthase, providing a pathway to novel anti-inflammatory therapeutics [3].

Reference Standard for Triterpenoid Isolation & Quantification

12-Oleanen-3,11-dione has been isolated and characterized from Euonymus laxiflorus and Canarium zeylanicum, and its complete 1H and 13C NMR assignments are documented [4][5]. This established spectral profile makes it a valuable reference standard for quality control and dereplication in phytochemical research, particularly for the authentication of plant extracts from these and related species.

Application
Selection Property
Validation Focus
Triterpenoid derivatization research
Lipophilic scaffold selection
LogP endpoint validation
Carboxyl-independent pathway assays
Charge distribution context
Off-target interaction assessment
Leukotriene pathway screening
Oxylipin assay context
Potency/selectivity assay conditions
Phytochemical identification
Reference standard workflow
NMR spectral comparison

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51 linked technical documents
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